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Compound of Interest

Compound Name: OR-1855

Cat. No.: B022602 Get Quote

A comprehensive review of the pharmacological effects, mechanisms of action, and

experimental data pertaining to OR-1855 and OR-1896, the primary metabolites of

levosimendan.

This guide provides a detailed comparative analysis of OR-1855 and OR-1896, two key

metabolites of the calcium sensitizer levosimendan. While OR-1896 is recognized as the

principal long-acting active metabolite responsible for many of levosimendan's sustained

clinical effects, recent research has unveiled pharmacological activity for the traditionally

considered inactive intermediate, OR-1855. This document is intended for researchers,

scientists, and drug development professionals, offering a structured overview of the current

scientific evidence to facilitate further investigation and understanding of these compounds.

Overview of OR-1855 and OR-1896
OR-1855 and OR-1896 are metabolites of levosimendan, a drug used in the treatment of acute

decompensated heart failure. Levosimendan is metabolized in the intestine to OR-1855, which

is then acetylated in the liver to form OR-1896. A key distinction between these metabolites and

the parent drug is their significantly longer half-life. While levosimendan has a half-life of about

one hour, its metabolites, OR-1855 and OR-1896, have a much longer elimination half-life of

approximately 70 to 80 hours, contributing to the prolonged hemodynamic effects observed

after a levosimendan infusion.[1][2]
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The primary pharmacological activities of OR-1855 and OR-1896 are distinct, with OR-1896

exhibiting significant cardiovascular effects and OR-1855 demonstrating more subtle anti-

inflammatory properties.

Cardiovascular Effects
OR-1896 is a potent cardiovascular agent with both positive inotropic (increasing the force of

heart muscle contraction) and vasodilatory (widening of blood vessels) effects. In contrast, OR-
1855 has been found to be largely inactive on key cardiovascular parameters in some

preclinical models.

A comparative study in anesthetized dogs demonstrated that OR-1896 produced dose-

dependent reductions in mean arterial pressure and systemic resistance, indicative of

vasodilation.[3] It also elicited dose-dependent increases in the change in pressure over time, a

measure of cardiac contractility.[3] In the same study, OR-1855 produced no significant effect

on these cardiovascular endpoints at the doses tested.[3]

Further studies on isolated heart preparations have corroborated the positive inotropic effects

of OR-1896. In isolated human atrial preparations, 1 µM of OR-1896 increased the force of

contraction by 72 ± 14.7%.

Parameter OR-1896 Effect OR-1855 Effect Reference

Mean Arterial

Pressure

Dose-dependent

reduction (-42 ± 3

mmHg at highest

dose)

No significant effect [3]

Systemic Vascular

Resistance

Dose-dependent

reduction
No significant effect [3]

Cardiac Contractility

(dP/dt)

Dose-dependent

increase (133 ± 13%

at highest dose)

No significant effect [3]

Force of Contraction

(isolated human atria)

Increased by 72 ±

14.7% at 1 µM

Not reported in this

study
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Anti-inflammatory Effects
Recent in vitro studies have revealed that both OR-1855 and OR-1896 possess anti-

inflammatory properties, particularly within the vascular endothelium. These effects are

mediated through the inhibition of inflammatory signaling pathways.

A key study investigating the impact of these metabolites on human umbilical vein endothelial

cells (HUVECs) found that both OR-1855 and OR-1896 significantly impaired the production of

reactive oxygen species (ROS) induced by the pro-inflammatory cytokine interleukin-1 beta (IL-

1β).[1][4] Furthermore, both metabolites were shown to decrease the IL-1β-dependent

phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling

pathway, including p38 and ERK1/2.[1][4] Interestingly, only OR-1855 and OR-1896, but not the

parent compound levosimendan, were found to diminish the phosphorylation of JNK, another

important MAPK.[1][4]

Parameter OR-1896 Effect OR-1855 Effect Reference

IL-1β-induced ROS

Production
Significant reduction Significant reduction [1][4]

IL-1β-dependent p38

MAPK

Phosphorylation

Decreased Decreased [1][4]

IL-1β-dependent

ERK1/2 MAPK

Phosphorylation

Decreased Decreased [1][4]

IL-1β-dependent JNK

MAPK

Phosphorylation

Diminished Diminished [1][4]

Mechanisms of Action
The distinct pharmacological profiles of OR-1855 and OR-1896 stem from their different

molecular targets and signaling pathways.
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The cardiovascular effects of OR-1896 are attributed to a combination of mechanisms:

Phosphodiesterase III (PDE3) Inhibition: OR-1896 is a selective inhibitor of PDE3, an

enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, OR-

1896 increases intracellular cAMP levels, leading to protein kinase A (PKA) activation. PKA

then phosphorylates various proteins in cardiac muscle cells, resulting in an increased influx

of calcium and enhanced contractility.

Opening of ATP-sensitive Potassium (K-ATP) Channels: In vascular smooth muscle cells,

OR-1896 activates K-ATP channels. This leads to hyperpolarization of the cell membrane,

which closes voltage-gated calcium channels, reduces intracellular calcium concentration,

and results in vasodilation.

Calcium Sensitization: Similar to its parent compound, levosimendan, OR-1896 is believed to

sensitize the cardiac contractile apparatus to calcium. It binds to cardiac troponin C in a

calcium-dependent manner, stabilizing the Ca²⁺-bound conformation and enhancing the

contractile response for a given concentration of intracellular calcium. This mechanism

contributes to its positive inotropic effect without significantly increasing myocardial oxygen

consumption.
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Signaling pathways of OR-1896 in cardiovascular cells.
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OR-1855: An Anti-inflammatory Modulator
The anti-inflammatory effects of OR-1855 are primarily linked to its ability to modulate the

MAPK signaling cascade in endothelial cells. In response to pro-inflammatory stimuli like IL-1β,

a cascade of protein phosphorylation events is initiated, leading to the activation of

transcription factors and the expression of inflammatory genes. OR-1855, along with OR-1896,

intervenes in this process by inhibiting the phosphorylation of key MAPK proteins.
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Inhibitory effects of OR-1855 and OR-1896 on the MAPK signaling pathway.

Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in

this guide.
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Animal Model: Mongrel dogs of either sex.

Anesthesia: Sodium pentobarbital.

Instrumentation: Catheters placed in the femoral artery and vein for blood pressure

monitoring and drug administration, respectively. A pressure transducer-tipped catheter in the

left ventricle for measuring cardiac contractility.

Drug Administration: OR-1855, OR-1896, or vehicle infused intravenously in a dose-

escalating manner.

Measurements: Mean arterial pressure, heart rate, left ventricular systolic and end-diastolic

pressures, and the maximum rate of pressure rise (dP/dtmax) were continuously recorded.

Data Analysis: Changes from baseline values were calculated for each dose of the test

compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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